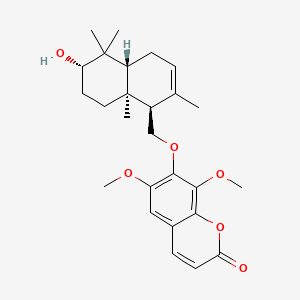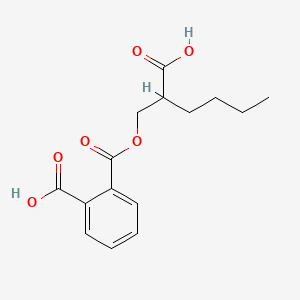
1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester is a chemical compound that belongs to the class of phthalate esters. These compounds are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular ester is known for its unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester typically involves the esterification of 1,2-Benzenedicarboxylic acid (phthalic acid) with 2-carboxyhexanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. Additionally, the use of azeotropic distillation can help in the efficient removal of water, further driving the esterification reaction to completion.
化学反応の分析
Types of Reactions
1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to its parent acid and alcohol.
Oxidation: The ester can be oxidized to form phthalic anhydride and other oxidation products.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed
Hydrolysis: 1,2-Benzenedicarboxylic acid and 2-carboxyhexanol.
Oxidation: Phthalic anhydride and other oxidation products.
Reduction: Corresponding alcohols.
Substitution: Products depend on the nucleophile used.
科学的研究の応用
1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and polymers.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Utilized in the manufacturing of various consumer products, including toys, packaging materials, and medical devices.
作用機序
The mechanism of action of 1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester involves its interaction with biological molecules. As an endocrine disruptor, it can mimic or interfere with the action of hormones in the body. This can lead to alterations in hormone levels and disruptions in normal physiological processes. The compound can bind to hormone receptors, altering their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,2-Benzenedicarboxylic acid, mono(2-ethylhexyl) ester: Another phthalate ester with similar plasticizing properties.
1,2-Benzenedicarboxylic acid, mono(1-methylheptyl) ester: Similar structure but with a different alkyl group.
1,2-Benzenedicarboxylic acid, mono(phenylmethyl) ester: Contains a benzyl group instead of a carboxyhexyl group.
Uniqueness
1,2-Benzenedicarboxylic acid, mono(2-carboxyhexyl) ester is unique due to its specific ester group, which imparts distinct properties compared to other phthalate esters. Its carboxyhexyl group can influence its solubility, reactivity, and interaction with biological molecules, making it suitable for specific applications in research and industry.
特性
CAS番号 |
82975-91-5 |
|---|---|
分子式 |
C15H18O6 |
分子量 |
294.30 g/mol |
IUPAC名 |
2-(2-carboxyhexoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C15H18O6/c1-2-3-6-10(13(16)17)9-21-15(20)12-8-5-4-7-11(12)14(18)19/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,16,17)(H,18,19) |
InChIキー |
FODZFSZQPSMJMC-UHFFFAOYSA-N |
正規SMILES |
CCCCC(COC(=O)C1=CC=CC=C1C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [3,5-dichloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14410941.png)
![1,2,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410943.png)
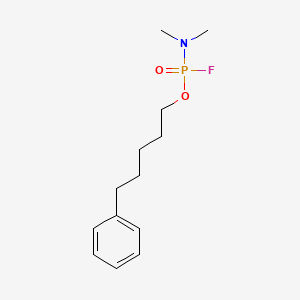
![2-methoxy-4-[(E)-2-quinolin-4-ylethenyl]phenol](/img/structure/B14410956.png)
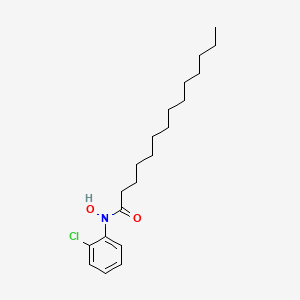
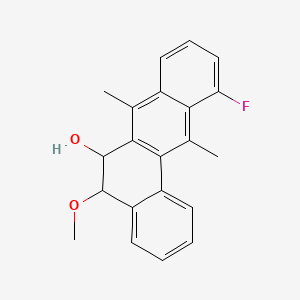


![1-{[(Pent-3-en-2-yl)amino]oxy}ethan-1-one](/img/structure/B14410971.png)
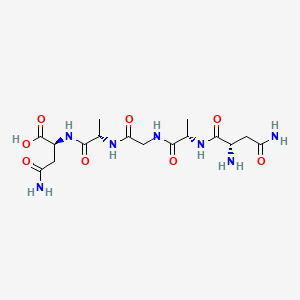
![6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410978.png)


